molecular formula C19H15N5O2 B5608486 N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5608486
M. Wt: 345.4 g/mol
InChI Key: NABSAKQJBYZGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide” is a benzimidazole derivative . Benzimidazoles are important heterocyclic compounds with a wide range of biological properties . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods. One common method is the condensation of o-phenylenediamine with formic acid . In a specific study, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can act as a base and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For instance, the yield, melting point, and various spectral data can be obtained .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and target. Some benzimidazole derivatives have been found to be allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary depending on their specific structure. It’s important to handle these compounds with care and use appropriate safety measures. More specific information would require detailed toxicological studies .

Future Directions

The future directions in the research of benzimidazole derivatives are promising. They are being investigated for their potential use in the treatment of various diseases, including diabetes . Additionally, medicinal chemistry scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-6-11-17(24-23-12)26-14-9-7-13(8-10-14)18(25)22-19-20-15-4-2-3-5-16(15)21-19/h2-11H,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSAKQJBYZGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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